2-(2-Phenoxyethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

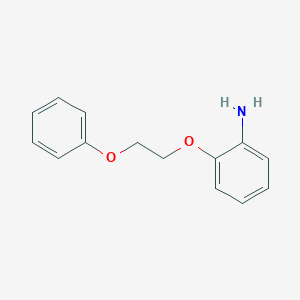

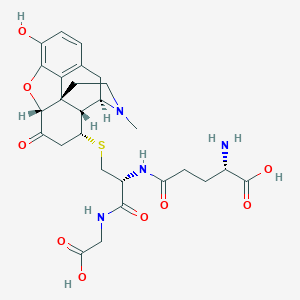

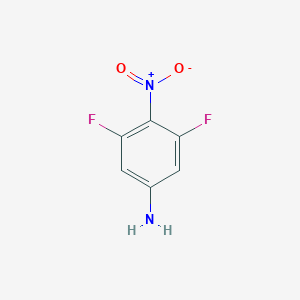

“2-(2-Phenoxyethoxy)aniline” is an organic compound with the molecular formula C14H15NO2 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of aniline compounds, such as “2-(2-Phenoxyethoxy)aniline”, often involves a photochemical dehydrogenative strategy . This process exploits saturated cyclohexanones as aryl electrophile surrogates . The condensation between amines and carbonyls enables a predetermined and site-selective carbon-nitrogen (C-N) bond formation .Molecular Structure Analysis

The molecular structure of “2-(2-Phenoxyethoxy)aniline” consists of a phenyl group (benzene ring) attached to an amine group through an ether linkage . The compound has a molecular weight of 229.28 g/mol .Physical And Chemical Properties Analysis

“2-(2-Phenoxyethoxy)aniline” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Anticancer Drug Development

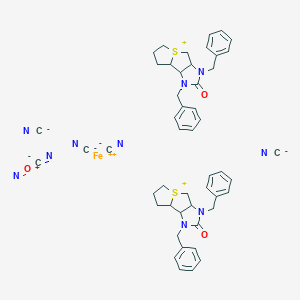

2-(2-Phenoxyethoxy)aniline: derivatives have been explored for their potential as anticancer agents. Specifically, they have been used to design and synthesize pyrimidine derivatives that act as dual inhibitors of Mer and c-Met kinases . These kinases are often overexpressed in various tumors, making them ideal targets for antitumor drugs. For instance, compound 18c, a derivative of 2-(2-Phenoxyethoxy)aniline , showed robust inhibitory activity against these kinases and demonstrated promising antiproliferative activities on cancer cells like HepG2, MDA-MB-231, and HCT116 .

Kinase Inhibition for Tumor Treatment

The substituted aniline compounds, including 2-(2-Phenoxyethoxy)aniline , have been incorporated into molecules displaying good inhibitory activities toward Mer kinase . This is significant because Mer kinase, part of the Tyro3-Axl-Mer family, is associated with tumor progression and metastasis. Compounds with strong inhibitory activities can potentially lead to effective tumor treatments.

Pharmacological Studies

2-(2-Phenoxyethoxy)aniline: is used in pharmacological research due to its structural properties. It serves as a building block for synthesizing various compounds with potential pharmacological activities. Its molecular structure allows for modifications that can lead to the discovery of new drugs with diverse therapeutic effects .

Mechanism of Action

properties

IUPAC Name |

2-(2-phenoxyethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCFHGUDMYDGPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580053 |

Source

|

| Record name | 2-(2-Phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenoxyethoxy)aniline | |

CAS RN |

114012-05-4 |

Source

|

| Record name | 2-(2-Phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)

![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)